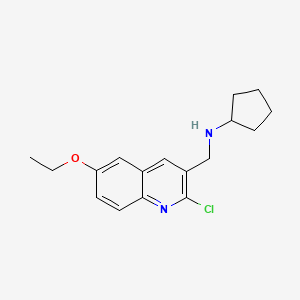

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

Descripción

Propiedades

IUPAC Name |

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUQQAGTXHJHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Intermediate

The key precursor in the synthesis is 2-chloro-6-ethoxyquinoline-3-carbaldehyde, which can be prepared by modification of known quinoline aldehyde synthesis routes. Literature reports closely related compounds such as 2-chloro-7-methoxyquinoline-3-carbaldehyde, which provide insight into reaction conditions applicable for the 6-ethoxy derivative.

- Starting Material: 2-chloroquinoline derivatives substituted at the 6-position with ethoxy group.

- Reaction Conditions: Heating in acetic acid (70%) at elevated temperatures (~110 °C) for extended periods (10–16 hours) facilitates formylation or oxidation at the 3-position to yield the quinoline-3-carbaldehyde.

- Workup: The reaction mixture is cooled and poured into crushed ice to precipitate the product, which is then filtered, washed, and dried.

- Yield: Approximately 76–90% yield reported for analogous methoxy derivatives, suggesting similar efficiency for the ethoxy variant.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | 70% Acetic acid | Medium polarity for reaction |

| Temperature | 95–110 °C | Promotes aldehyde formation |

| Reaction Time | 10–16 hours | Ensures complete conversion |

| Isolation | Precipitation in ice, filtration | Solid quinoline aldehyde |

| Yield | 76–90% (analogous compounds) | High yield expected |

This method is adapted from known syntheses of chloro-substituted quinoline carbaldehydes and is likely applicable to 2-chloro-6-ethoxyquinoline-3-carbaldehyde with minor modifications.

Reductive Amination to Form N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

Once the aldehyde intermediate is obtained, it undergoes reductive amination with cyclopentanamine to form the target compound.

- Reactants: 2-chloro-6-ethoxyquinoline-3-carbaldehyde and cyclopentanamine.

- Reaction Type: Reductive amination involving condensation of the aldehyde with the amine to form an imine intermediate, followed by reduction to the secondary amine.

- Reducing Agents: Commonly used agents include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.

- Solvent: Typically carried out in polar aprotic solvents such as dichloromethane or methanol.

- Reaction Conditions: Room temperature to mild heating (25–50 °C) for several hours.

- Workup: Standard aqueous workup and purification by chromatography or recrystallization.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine Formation | Aldehyde + cyclopentanamine, solvent | Stirred at RT or mild heat |

| Reduction | NaBH(OAc)3 or NaBH3CN, solvent | Selective reduction of imine |

| Purification | Extraction, chromatography or recrystallization | To isolate pure product |

| Yield | Typically moderate to high (60–85%) | Dependent on purity and scale |

This method is widely used in the synthesis of quinoline-based amines and is consistent with general organic synthesis principles.

Summary Table of Preparation Steps

Research Findings and Considerations

- The aldehyde intermediate synthesis is robust and well-documented for chloro-substituted quinolines with alkoxy groups at position 6 or 7, indicating high reproducibility.

- Reductive amination is a versatile and efficient route to introduce the cyclopentanamine moiety, allowing for good control over stereochemistry if chiral amines are used.

- The choice of reducing agent and solvent can significantly affect yield and purity.

- No direct industrial-scale synthesis data were found, but the methods align with standard pharmaceutical intermediate preparation protocols.

- Patents related to kinase degradation compounds include similar quinoline derivatives, suggesting potential applications and further synthetic elaborations.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline ring or the amine group, leading to various reduced derivatives.

Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinoline derivatives, including those related to N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine, exhibit significant antimicrobial properties. These compounds can be effective against a range of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Potential

Quinoline-based compounds have shown promise in anticancer research. Studies suggest that modifications to the quinoline structure can enhance cytotoxic activity against various cancer cell lines. The presence of the cyclopentanamine moiety may contribute to improved selectivity and potency against tumor cells .

Pharmacological Insights

Receptor Binding Affinity

Compounds similar to N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine have been studied for their interaction with specific receptors, such as the alpha-adrenoceptors. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents targeting cardiovascular diseases and other conditions .

Neuropharmacology

There is emerging evidence that quinoline derivatives may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders . The cyclopentanamine structure may enhance the ability of these compounds to cross the blood-brain barrier, increasing their efficacy in neurological applications.

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine involves several steps, including the formation of the quinoline ring and subsequent attachment of the cyclopentanamine group. Various synthetic routes have been explored to optimize yield and purity .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Studies have shown that modifications to both the quinoline and cyclopentanamine portions of the molecule can significantly affect its biological properties, including potency and selectivity .

Case Studies

Mecanismo De Acción

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.

Comparación Con Compuestos Similares

Key Observations :

- Core Aromatic System: The quinoline core (target compound) is planar and aromatic, favoring π-π stacking interactions, whereas the chromene derivatives (9i, 9j) contain a fused oxygen-containing bicyclic system, which may alter electronic properties and binding affinities .

- Substituent Effects : The ethoxy and chloro groups in the target compound enhance lipophilicity and steric bulk compared to the dimethyl groups in 9i/9j. This could influence membrane permeability or target engagement .

Other Cyclopentanamine Derivatives

Imidazo-Pyrrolo-Pyrazine Derivatives

A structurally distinct cyclopentanamine derivative, 3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine , features a complex heterocyclic system. Unlike the target compound, this derivative includes a pyrazine-imidazole scaffold, which likely confers unique electronic and steric profiles. Such differences suggest divergent applications, possibly in oncology or kinase inhibition .

Metal Coordination Complexes

Cyclopentanamine ligands like N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine form coordination complexes with metals (e.g., Cu(II), Co(II)).

Hydrogen Bonding and Crystal Packing

The target compound’s hydrogen-bonding capacity (1 HBD, 3 HBA) may influence its crystal packing or intermolecular interactions, as seen in Etter’s graph-set analysis. Chromene derivatives with similar HBD/HBA profiles could exhibit comparable solid-state behaviors, impacting formulation stability .

Actividad Biológica

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity studies, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine has the following chemical formula:

- Chemical Formula : C17H21ClN2O

- CAS Number : 50690-95-4

This compound features a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Potential

Research indicates that compounds similar to N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine exhibit anticancer activity through various mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound may act as a CDK inhibitor, which is crucial in regulating the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

- Targeting DNA Topoisomerases : Some studies suggest that quinoline derivatives can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage in rapidly dividing cancer cells .

Antimicrobial Activity

The quinoline structure is associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine may possess similar activities .

Toxicity Studies

Toxicity assessments are essential for understanding the safety profile of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine.

Acute Toxicity

In studies involving animal models, acute toxicity was evaluated by administering varying doses of related compounds. For example, compounds with structural similarities were tested at doses ranging from 500 mg/kg to 2000 mg/kg in Wistar rats. Observed symptoms included apathy and respiratory distress, indicating potential toxicity at higher doses .

Chronic Toxicity

Long-term exposure studies are necessary to assess chronic toxicity. Current literature lacks extensive data specifically on N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine; however, related compounds have shown significant adverse effects on liver and kidney function after prolonged exposure .

The biological activity of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial growth.

- Cell Cycle Arrest : By inhibiting CDKs, the compound can prevent cancer cells from progressing through the cell cycle, leading to increased apoptosis.

- DNA Damage Response : The interaction with topoisomerases may induce DNA damage, triggering cellular repair mechanisms or apoptosis in cancer cells.

Study 1: Anticancer Activity in vitro

A study examined the effects of a related compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations .

Study 2: Safety Profile Assessment

A safety assessment conducted on a structurally similar compound highlighted significant liver enzyme elevation at high doses in rat models, raising concerns about hepatotoxicity and necessitating further investigation into the safety of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a similar quinoline derivative, N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline , was prepared by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol using triethylamine (TEA) as a base . Adapting this approach, cyclopentanamine could replace aniline as the nucleophile. Alternatively, reductive amination or Schiff base formation (e.g., using NaBH₄ for reduction) may be employed, as seen in cyclopentanamine-containing analogs .

- Critical Considerations : Solvent polarity (e.g., ethanol vs. dichloromethane), reaction temperature, and stoichiometric ratios of the nucleophile/electrophile must be optimized to minimize side products like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. For example, in a related cyclopentanamine derivative, distinct peaks for the cyclopentyl group (δ 1.36–1.89 ppm, multiplet) and quinoline protons (δ 5.60–7.05 ppm) were observed .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can resolve the crystal structure, revealing hydrogen-bonding networks and conformational details .

Q. How can the functional groups in this compound be chemically distinguished?

- Methodology :

- Quinoline Chlorine : Reactivity in nucleophilic aromatic substitution (e.g., with amines or alkoxides) can confirm the 2-chloro substituent .

- Ethoxy Group : Hydrolysis under acidic conditions (e.g., HBr/acetic acid) can release ethanol, detected via GC-MS .

- Cyclopentylamine : Derivatization with dansyl chloride or other fluorescent probes can confirm primary/secondary amine functionality .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields during synthesis?

- Analysis : Discrepancies in yields may arise from competing pathways. For example, in nucleophilic substitutions, steric hindrance from the quinoline ring or solvent polarity effects (e.g., ethanol vs. DMF) can alter reaction kinetics. Computational modeling (e.g., DFT calculations) can predict transition-state energies to identify rate-limiting steps.

- Case Study : In a related quinoline synthesis, incomplete reduction of a formyl intermediate led to byproducts; optimizing NaBH₄ stoichiometry resolved this .

Q. How does this compound perform in catalytic applications, such as polymer synthesis?

- Methodology : Cyclopentanamine derivatives have been used as ligands in metal complexes (e.g., Zn(II) or Cd(II)) for catalyzing methyl methacrylate (MMA) polymerization. The amine’s chelating ability stabilizes the metal center, enhancing catalytic activity .

- Experimental Design : Compare polymerization rates (via gel permeation chromatography) using different metal-cyclopentanamine complexes. Control experiments with ligand-free systems can isolate the compound’s role.

Q. What computational tools are recommended for studying its supramolecular interactions?

- Methodology :

- Hydrogen-Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to classify hydrogen-bond patterns in crystallographic data .

- Molecular Dynamics (MD) : Simulate solvent interactions or self-assembly behavior in solution. Software like GROMACS or AMBER can model conformational stability.

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. XRD)?

- Case Example : If NMR suggests a flexible cyclopentyl group but XRD shows a rigid conformation, variable-temperature NMR can probe dynamic behavior. Additionally, DFT-based NMR chemical shift calculations (e.g., using Gaussian) can reconcile differences .

- Best Practices : Always validate structural assignments with multiple techniques (e.g., NOESY for spatial proximity, XRD for absolute configuration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.